![molecular formula C18H19N5OS B2813490 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2198374-04-6](/img/structure/B2813490.png)

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

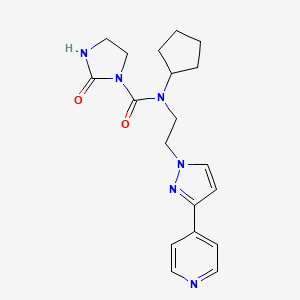

The compound contains a thieno[3,2-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a hexahydrocinnolin-3-one group. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . Azetidines are four-membered nitrogen-containing heterocycles that are found in many biologically active compounds. Hexahydrocinnolin-3-one is a bicyclic structure with a ketone functional group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of the different groups. The thieno[3,2-d]pyrimidin-4-yl group, azetidin-3-yl group, and hexahydrocinnolin-3-one group would each contribute to the overall structure. The exact structure would need to be confirmed by techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing significant potential for developing new antibacterial and antitubercular agents. For instance, some pyrimidine-azetidinone analogues demonstrated in vitro antimicrobial and antituberculosis activity against Mycobacterium tuberculosis, indicating their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Antitumor Activity

- A variety of thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds displayed potent anticancer activity on several human cancer cell lines, comparable to that of doxorubicin. This suggests their potential as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Agents

- Novel thiazolidinone and azetidinone derivatives containing the thieno[d]pyrimidine moiety have been prepared and shown to exhibit promising in vitro antimicrobial activity against gram-positive, gram-negative bacteria, and fungal strains, underscoring the versatility of thieno[3,2-d]pyrimidine scaffolds in antimicrobial drug discovery (El Azab & Abdel-Hafez, 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is achieved through the compound’s interaction with the enzyme, which results in the disruption of the enzyme’s normal function .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in the disruption of the bacterium’s energy production, affecting its survival and proliferation .

Result of Action

The inhibition of Cyt-bd by the compound disrupts the energy metabolism of Mycobacterium tuberculosis . This disruption affects the bacterium’s ability to survive and proliferate, making the compound a potential candidate for the treatment of tuberculosis .

Eigenschaften

IUPAC Name |

2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-16-7-13-3-1-2-4-14(13)21-23(16)10-12-8-22(9-12)18-17-15(5-6-25-17)19-11-20-18/h5-7,11-12H,1-4,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTAYPSOLCTCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NC=NC5=C4SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B2813414.png)

![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)

![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)